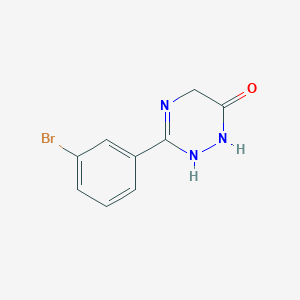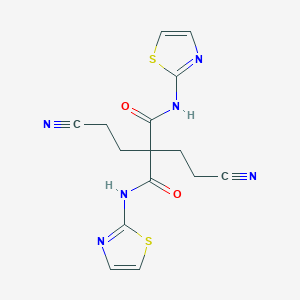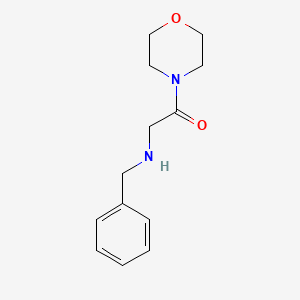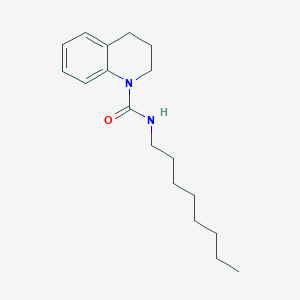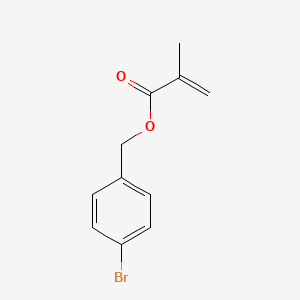
(4-Bromophenyl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl 2-methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (4-bromophenyl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the 2-methylprop-2-enoate group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) are used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include (4-aminophenyl)methyl 2-methylprop-2-enoate, (4-thiolphenyl)methyl 2-methylprop-2-enoate, and (4-alkoxyphenyl)methyl 2-methylprop-2-enoate.
Addition Reactions: Products include 1,2-dibromo-(4-bromophenyl)methyl 2-methylpropanoate and 1-bromo-(4-bromophenyl)methyl 2-methylpropanoate.
Polymerization: Polymers with repeating units of this compound.
Applications De Recherche Scientifique
(4-Bromophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methyl 2-methylprop-2-enoate is primarily based on its ability to undergo various chemical reactions. The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, while the double bond in the 2-methylprop-2-enoate group can engage in addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with potential biological and industrial applications.
Comparaison Avec Des Composés Similaires
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a hydroxyl group instead of a bromine atom.
(4-Methylphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a methyl group instead of a bromine atom.
(4-Chlorophenyl)methyl 2-methylprop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (4-Bromophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
87365-88-6 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)11(13)14-7-9-3-5-10(12)6-4-9/h3-6H,1,7H2,2H3 |
Clé InChI |
LUFZFJMGPZMZFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

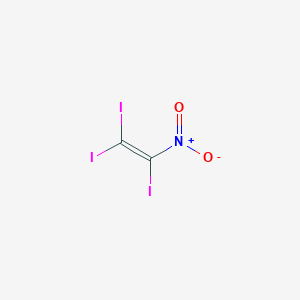
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
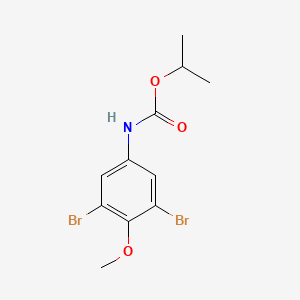
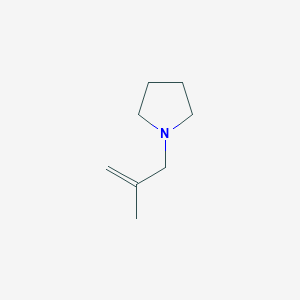
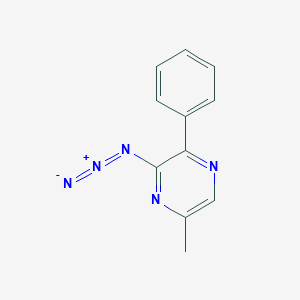
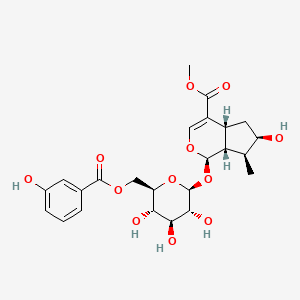
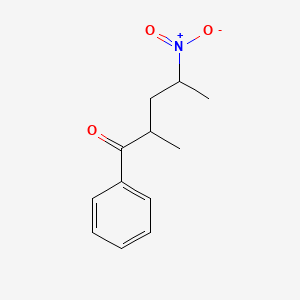
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
